3-[(3,5-Dinitropyridin-2-yl)amino]phenol
Description
Properties
IUPAC Name |
3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-9-3-1-2-7(4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVFUGNWYODCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385705 | |
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326899-75-6 | |
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dinitropyridin-2-yl)amino]phenol typically involves the reaction of 3,5-dinitropyridine with an appropriate aminophenol derivative. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the aminophenol attacks the electron-deficient pyridine ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dinitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The compound can participate in SNAr reactions due to the electron-withdrawing nature of the dinitropyridinyl group, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Major Products Formed
From SNAr Reactions: Substituted phenol derivatives with various nucleophiles attached to the pyridine ring.
From Reduction: Amino derivatives of the original compound.
From Oxidation: Quinones or other oxidized phenol derivatives.
Scientific Research Applications
Fluorescent Probes for Biothiol Detection
One of the prominent applications of 3-[(3,5-Dinitropyridin-2-yl)amino]phenol is its role as a component in fluorescent probes designed for the detection of biothiols. A study developed a naphthalimide-based fluorescent probe incorporating the 3,5-dinitropyridin-2-yl group, which exhibited high selectivity and sensitivity towards biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) .
Key Findings:
- Sensing Mechanism: The probe operates via a photoinduced electron transfer (PET) mechanism where the fluorescence is quenched by the electron-withdrawing nature of the 3,5-dinitropyridin-2-yl group. Upon interaction with biothiols, nucleophilic aromatic substitution occurs, restoring fluorescence .
- Detection Limits: The detection limits for Cys, Hcy, and GSH were found to be 0.32 µM, 0.88 µM, and 0.46 µM respectively, indicating high sensitivity compared to other probes .
- Cell Imaging Applications: The probe was successfully utilized in living HeLa cells to detect endogenous and exogenous biothiols with minimal cytotoxicity .
Synthesis of Heterocyclic Compounds
The compound has also been studied for its utility in synthesizing various heterocyclic systems through cycloaddition reactions. Research demonstrated that 3,5-dinitropyridines could undergo 1,3-dipolar cycloaddition with unstabilized N-methyl azomethine ylide to yield fused pyrrolidine-pyridine derivatives .
Synthesis Insights:
- Versatile Reaction Conditions: Depending on the substituents involved, these reactions can yield different products with varying degrees of substitution on the pyridine ring.
- Potential Applications: The resulting heterocycles have implications in medicinal chemistry due to their biological activities.
Antioxidant Activity Studies
In addition to its chemical applications, compounds related to this compound have been investigated for their antioxidant properties. Studies on related phenolic compounds have shown significant antioxidant activity through mechanisms such as radical scavenging .
Antioxidant Mechanism:
- DPPH Assay Results: Extracts containing similar phenolic structures exhibited substantial DPPH inhibition percentages at various concentrations, suggesting that derivatives of this compound may also possess antioxidant capabilities.
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Fluorescent Probes | Detection of biothiols | High sensitivity with detection limits lower than many existing probes; effective in live cells |
| Synthesis of Heterocycles | Formation of pyrrolidine-pyridine derivatives through cycloaddition reactions | Versatile reaction conditions leading to various substituted products |
| Antioxidant Activity | Evaluation of radical scavenging potential | Significant DPPH inhibition indicating potential health benefits |
Mechanism of Action
The mechanism by which 3-[(3,5-Dinitropyridin-2-yl)amino]phenol exerts its effects is primarily based on its electron-withdrawing properties. The dinitropyridinyl group enhances the compound’s reactivity towards nucleophiles, making it an effective probe for detecting biothiols. The interaction with biothiols involves nucleophilic aromatic substitution, where the thiol group attacks the electron-deficient pyridine ring, leading to a measurable change in fluorescence .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(3,5-Dinitropyridin-2-yl)amino]phenol with key analogs based on structural features, physicochemical properties, and inferred biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
This may reduce membrane permeability but improve water solubility. Combretastatin analogs rely on hydroxyl and methoxy groups for tubulin binding, whereas the nitro groups in the target compound might favor redox-mediated mechanisms or DNA interactions .
Biological Activity: The oxadiazole-containing analog demonstrates anticancer activity via tubulin polymerization inhibition, similar to Combretastatin A4 derivatives . By contrast, the nitro groups in the target compound could facilitate free radical generation or intercalation into DNA, akin to quinoline-based DNA gyrase inhibitors . Quinoline derivatives (e.g., Ushiyama et al., 2020) achieve DNA gyrase inhibition through planar aromatic systems, suggesting that the pyridine ring in the target compound might adopt a similar binding mode .
This contrasts with oxadiazole analogs, which require cyclization steps for heterocycle formation .
Table 2: Hypothetical Physicochemical Properties*
| Compound | Molecular Weight (g/mol) | Calculated logP | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~290 | 1.2 | 0.5 |
| 4-Chloro-2-...oxadiazol-2-yl)amino)phenol | ~320 | 2.8 | 0.1 |
| Combretastatin A4 | ~316 | 3.5 | <0.1 |
| Quinoline derivative (Ushiyama et al.) | ~250 | 1.5 | 1.0 |
*Values are estimated based on structural analogs and substituent contributions.
Biological Activity
3-[(3,5-Dinitropyridin-2-yl)amino]phenol is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a phenolic structure with a dinitropyridine moiety, which enhances its biological reactivity. It can be synthesized through various organic methods, such as multi-component reactions and coupling reactions involving derivatives of 4-aminophenol. The synthesis typically requires specific catalysts to minimize side reactions, with conditions like acidic or basic environments influencing the reactivity of the amino group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated broad-spectrum activity. The following table summarizes its antimicrobial effects:
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Staphylococcus aureus | 93.2% |
| Micrococcus luteus | 85.0% |
| Bacillus subtilis | 78.5% |
| Bordetella bronchiseptica | 80.0% |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antidiabetic Activity
In addition to its antimicrobial properties, this compound has been evaluated for antidiabetic activities through inhibition assays targeting α-amylase and α-glucosidase enzymes. The findings are illustrated in the following table:
| Enzyme | Inhibition Rate |
|---|---|
| α-Amylase | 93.2% |
| α-Glucosidase | 73.7% |
These results indicate that the compound may effectively manage blood sugar levels by inhibiting carbohydrate-digesting enzymes.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and DNA. Studies have shown that the compound can bind to DNA, causing significant changes in spectral properties indicative of potential anticancer activity. The interaction studies highlighted hyperchromic effects and shifts in spectral bands, suggesting strong binding affinity.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound's inhibitory effects were concentration-dependent, demonstrating significant potential for clinical applications in treating bacterial infections.
- Antidiabetic Mechanism Investigation : Another study focused on the inhibition of α-amylase and α-glucosidase showed promising results in vitro, suggesting that this compound could play a role in managing diabetes through dietary interventions.
Q & A
How can researchers optimize the synthesis of 3-[(3,5-Dinitropyridin-2-yl)amino]phenol for applications in fluorescent probes?
Optimizing synthesis involves selecting reaction conditions that balance yield and purity. For instance, refluxing precursors in ethanol/water mixtures with catalysts like NaHSO₃ under controlled temperatures (e.g., 100°C for 8–10 hours) has been effective in synthesizing structurally similar phenolic derivatives . Purification via recrystallization in ethanol improves purity, while monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability. Adjusting stoichiometric ratios of reactants (e.g., aldehydes and hydrazine-carboxamides) can further enhance yields .
What computational methods elucidate the electron transfer mechanism in biothiol detection using this compound?
Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d) basis set modeling, are critical for analyzing electron transfer. Studies show that the Highest Occupied Molecular Orbital (HOMO) localizes on the electron-donating naphthalimide moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the 3,5-dinitropyridin-2-yl group. This spatial separation explains fluorescence quenching via intramolecular charge transfer. Upon biothiol interaction, the LUMO shifts to the naphthalimide moiety, inhibiting electron transfer and restoring fluorescence ("turn-on" state). Computational results align with experimental fluorescence spectra, validating the mechanism .
How can discrepancies between computational predictions and experimental fluorescence data be resolved?
Discrepancies often arise from solvent effects or approximations in DFT models. To address this, researchers should:
- Incorporate solvent correction models (e.g., Polarizable Continuum Model) in computational studies.
- Validate theoretical HOMO-LUMO gaps with experimental UV-Vis absorption spectra.
- Cross-check fluorescence quenching efficiency under varying pH and temperature conditions to identify environmental influences .
What in vitro methodologies validate the compound’s use in cellular imaging while addressing cytotoxicity?
The CCK-8 assay is a standard method for cytotoxicity evaluation. For example, incubating HeLa cells with 0–50 mM concentrations of the compound for 24 hours at 37°C quantifies cell viability. Concurrently, fluorescence microscopy confirms intracellular biothiol detection by monitoring fluorescence recovery post-incubation. To minimize cytotoxicity, researchers should optimize probe concentration (e.g., ≤20 mM) and exposure time .
What strategies enhance the compound’s selectivity for specific biological targets?
Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro or chloro substituents) on the pyridine ring, improve target affinity. For instance, derivatives with 4-fluorophenyl or 4-methoxyphenyl groups exhibit enhanced selectivity in tubulin inhibition due to halogen- or hydrogen-bonding interactions . Rational design based on molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or enzymes .
Which analytical techniques are most effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays).
- UV-Vis and Fluorescence Spectroscopy : Correlate electronic transitions with computational data .
How are in silico docking studies applied to predict interactions with therapeutic targets like tubulin?
Molecular docking using software like AutoDock Vina evaluates binding modes. For example, docking derivatives into the tubulin-colchicine binding site (PDB: 6KZV) identifies key interactions: halogen bonds with Cys241 and hydrogen bonds with Val238. Scores ranging from -7.6 to -8.4 kcal/mol indicate strong binding, surpassing reference inhibitors like IMC-038529. Pharmacophore mapping of nitro and hydroxyl groups further refines design priorities .
What experimental designs address stability challenges during synthesis or storage?
- Stability under reflux : Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups.
- Storage conditions : Lyophilization and storage at -20°C in amber vials minimize photodegradation.
- Degradation profiling : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
